N-[(2R,3R)-1-hydroxy-3-methylpentan-2-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide
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Overview
Description
N-(1-HYDROXY-3-METHYLPENTAN-2-YL)-2-[2-(3-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-HYDROXY-3-METHYLPENTAN-2-YL)-2-[2-(3-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Substitution Reactions: The 3-methoxyphenyl group can be introduced via a nucleophilic substitution reaction.
Amide Bond Formation: The final step involves the formation of the amide bond between the thiazole derivative and the hydroxy-methylpentan-2-yl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The thiazole ring can be reduced under specific conditions to form a dihydrothiazole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydrothiazole derivative.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-HYDROXY-3-METHYLPENTAN-2-YL)-2-[2-(3-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDE would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole.
Amide Derivatives: Compounds like N-phenylacetamide and N-methylacetamide.
Uniqueness
N-(1-HYDROXY-3-METHYLPENTAN-2-YL)-2-[2-(3-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiazole or amide derivatives.
Properties
Molecular Formula |
C18H24N2O3S |
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Molecular Weight |
348.5 g/mol |
IUPAC Name |
N-[(2R,3R)-1-hydroxy-3-methylpentan-2-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C18H24N2O3S/c1-4-12(2)16(10-21)20-17(22)9-14-11-24-18(19-14)13-6-5-7-15(8-13)23-3/h5-8,11-12,16,21H,4,9-10H2,1-3H3,(H,20,22)/t12-,16+/m1/s1 |
InChI Key |
JGKQDXYPNLQFRP-WBMJQRKESA-N |
Isomeric SMILES |
CC[C@@H](C)[C@H](CO)NC(=O)CC1=CSC(=N1)C2=CC(=CC=C2)OC |
Canonical SMILES |
CCC(C)C(CO)NC(=O)CC1=CSC(=N1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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